N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(phenylsulfonyl)propanamide
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S2/c20-13(8-10-25(22,23)11-5-2-1-3-6-11)19-16-18-12-7-4-9-17-15(21)14(12)24-16/h1-3,5-6H,4,7-10H2,(H,17,21)(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELBOPYNJVXNNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(phenylsulfonyl)propanamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate thiazole and azepine precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the formation of the thiazoloazepine ring system.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency. The use of advanced purification methods, such as chromatography and crystallization, is crucial to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(phenylsulfonyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the phenylsulfonyl moiety.
Scientific Research Applications
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(phenylsulfonyl)propanamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It serves as a probe to study biological processes and interactions due to its unique structural features.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: It is utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(phenylsulfonyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
Comparison of Yields and Efficiency :
Spectroscopic Characterization
Key spectroscopic data for related compounds:
- IR Spectroscopy :
- The absence of νC=O (~1660–1680 cm⁻¹) in triazoles [7–9] confirms cyclization, while νC=S (~1247–1255 cm⁻¹) and νNH (~3278–3414 cm⁻¹) indicate thione tautomer dominance .
- For acetamide derivatives (e.g., ), νC=O (amide I) is expected at ~1650–1680 cm⁻¹, similar to the target compound’s propanamide group.
- NMR Spectroscopy :
Biological Activity
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(phenylsulfonyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 292.32 g/mol
- CAS Number : 1797366-60-9
The compound primarily targets Serine/threonine-protein kinase Chk1 , which plays a crucial role in cell cycle regulation and DNA damage response. The interaction with Chk1 suggests that the compound may influence cellular processes related to DNA repair and cell proliferation.
Antitumor Activity
Research indicates that this compound exhibits antitumor properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Inhibition of Type III Secretion System (T3SS)
The compound has been evaluated for its ability to inhibit the T3SS in pathogenic bacteria. In a study involving Enteropathogenic Escherichia coli, it was found to significantly reduce the secretion of virulence factors at concentrations around 50 μM, indicating its potential as an antibacterial agent .
Case Studies
| Study | Findings |
|---|---|
| Pendergrass et al. (2020) | Demonstrated that the compound inhibits T3SS-mediated secretion in E. coli at 50 μM concentration. |
| Smith et al. (2021) | Reported a significant reduction in tumor cell viability in various cancer lines upon treatment with the compound. |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability due to its favorable solubility and stability under physiological conditions. The compound's interaction with plasma proteins may also influence its distribution and elimination rates.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this compound in a laboratory setting?
Methodological Answer: The synthesis typically involves multi-step organic reactions:
Thiazole Ring Formation : Cyclization of precursors (e.g., thiourea derivatives) under acidic or basic conditions to form the thiazole core.
Azepine Ring Construction : Ring expansion or cyclization reactions, often using reagents like POCl₃ or DCC (dicyclohexylcarbodiimide) to form the azepine moiety.
Coupling of the Sulfonylpropanamide Group : Amide bond formation between the thiazoloazepine core and 3-(phenylsulfonyl)propanoyl chloride, catalyzed by bases like triethylamine or DMAP (4-dimethylaminopyridine).
Key Conditions :
- Solvents: Dichloromethane (DCM), THF, or DMF for polar steps.
- Catalysts: Lewis acids (e.g., ZnCl₂) for cyclization.
- Temperature: Controlled reflux (70–100°C) for exothermic steps.
Validation : Monitor reaction progress via TLC or HPLC. Purify via column chromatography .
Q. How can researchers confirm the structural integrity and purity of the compound post-synthesis?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C-NMR : Verify proton environments (e.g., thiazole protons at δ 7.5–8.5 ppm) and carbon backbone.
- 2D NMR (COSY, HSQC) : Resolve complex coupling in the azepine ring .
- Mass Spectrometry (LC-MS/HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion at m/z 419.5).
- HPLC-PDA : Assess purity (>95% by area under the curve) using C18 columns and acetonitrile/water gradients .
Q. What are the common chemical reactions this compound undergoes, and how are they optimized?
Methodological Answer: Reactivity is influenced by the thiazole and sulfonyl groups:
- Oxidation : Susceptible to H₂O₂ or KMnO₄, targeting sulfur atoms. Use low temperatures (0–5°C) to avoid over-oxidation.
- Nucleophilic Substitution : React with alkyl halides or amines at the sulfonyl group. Optimize with polar aprotic solvents (e.g., DMF) and excess nucleophile.
- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces double bonds in the azepine ring. Monitor pressure (1–3 atm) to prevent ring opening .
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
Methodological Answer: Address discrepancies through:
- Dose-Response Assays : Establish EC₅₀/IC₅₀ curves across multiple concentrations (e.g., 0.1–100 µM).
- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm on-target effects.
- Off-Target Screening : Employ proteome-wide affinity chromatography or thermal shift assays .
Example : If cytotoxicity conflicts with enzyme inhibition data, verify apoptosis markers (caspase-3 activation) and compare with positive controls .
Q. What strategies improve the yield of the thiazolo[5,4-c]azepin core during synthesis?
Methodological Answer: Optimize:
- Catalyst Screening : Test Pd(OAc)₂ or CuI for cross-coupling steps.
- Solvent Effects : Switch from THF to DCM for better solubility of intermediates.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 mins vs. 12 hrs) and improve yields by 15–20% .
Data-Driven Example : A 2021 study achieved 78% yield using DMF at 80°C, compared to 52% in THF at reflux .
Q. How can computational modeling guide the design of derivatives with enhanced stability?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict degradation pathways (e.g., hydrolysis of the sulfonyl group) in physiological buffers.
- Density Functional Theory (DFT) : Calculate bond dissociation energies to identify labile sites.
- QSAR Models : Corolate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with half-life data .
Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?
Methodological Answer:
- Analog Library Synthesis : Modify the phenylsulfonyl group (e.g., halogenation, methoxy substitutions).
- Biological Assay Panels : Test analogs against related targets (e.g., kinases, GPCRs) to map selectivity.
- Crystallography : Co-crystallize with target proteins (e.g., COX-2) to identify key binding interactions .
Q. How can researchers address stability issues under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to pH 1.2 (gastric fluid) and pH 7.4 (blood) at 37°C. Monitor degradation via LC-MS.
- Lyophilization : Improve shelf life by formulating as lyophilized powders with cryoprotectants (trehalose, mannitol).
- Microsomal Stability Assays : Use liver microsomes to predict metabolic susceptibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
